molecular formula C10H15N3O2 B564351 4-[N-(Methyl-d3)-N-nitrosamino]-4-(3-pyridyl)butane-1-ol CAS No. 1184990-35-9

4-[N-(Methyl-d3)-N-nitrosamino]-4-(3-pyridyl)butane-1-ol

Cat. No.: B564351
CAS No.: 1184990-35-9
M. Wt: 212.267
InChI Key: IIDMFFRDEFHWCJ-FIBGUPNXSA-N
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Description

4-[N-(Methyl-d3)-N-nitrosamino]-4-(3-pyridyl)butane-1-ol is a stable isotope-labeled compound used primarily in scientific research. It is an N-nitroso derivative of a secondary amine and is often utilized as a reference material in analytical chemistry, particularly in the study of smoking-related substances and carcinogens .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[N-(Methyl-d3)-N-nitrosamino]-4-(3-pyridyl)butane-1-ol typically involves the nitrosation of a secondary amine. The process begins with the preparation of the secondary amine, followed by its reaction with nitrosating agents under controlled conditions to form the N-nitroso derivative .

Industrial Production Methods: Industrial production of this compound involves stringent regulatory standards to ensure the purity and stability of the product. The process includes multiple steps of purification and quality control to meet the requirements set by regulatory bodies such as the United States Pharmacopeia (USP) and the European Medicines Agency (EMA) .

Chemical Reactions Analysis

Types of Reactions: 4-[N-(Methyl-d3)-N-nitrosamino]-4-(3-pyridyl)butane-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-[N-(Methyl-d3)-N-nitrosamino]-4-(3-pyridyl)butane-1-ol is extensively used in scientific research, including:

Mechanism of Action

The compound exerts its effects primarily through its nitroso group, which can undergo metabolic activation to form reactive intermediates. These intermediates can interact with cellular macromolecules, leading to various biological effects. The molecular targets include DNA, proteins, and lipids, and the pathways involved often relate to oxidative stress and cellular damage .

Comparison with Similar Compounds

Uniqueness: 4-[N-(Methyl-d3)-N-nitrosamino]-4-(3-pyridyl)butane-1-ol is unique due to its stable isotope labeling, which makes it particularly valuable in quantitative analytical studies. Its specific structure allows for detailed investigation of nitrosamine metabolism and distribution in biological systems .

Properties

IUPAC Name

N-(4-hydroxy-1-pyridin-3-ylbutyl)-N-(trideuteriomethyl)nitrous amide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2/c1-13(12-15)10(5-3-7-14)9-4-2-6-11-8-9/h2,4,6,8,10,14H,3,5,7H2,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIDMFFRDEFHWCJ-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(CCCO)C1=CN=CC=C1)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(C(CCCO)C1=CN=CC=C1)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50676037
Record name N-[4-Hydroxy-1-(pyridin-3-yl)butyl]-N-(~2~H_3_)methylnitrous amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1184990-35-9
Record name N-[4-Hydroxy-1-(pyridin-3-yl)butyl]-N-(~2~H_3_)methylnitrous amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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